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Introduction to Lisinopril Dihydrate and Solid-State
Characterization Importance

Lisinopril dihydrate is the commercial crystalline form of the widely prescribed angiotensin-converting

enzyme (ACE) inhibitor used for hypertension and heart failure treatment. Its chemical designation is (S)-1-

[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, with molecular formula C₂₁H₃₁N₃O₅·2H₂O

and molecular weight of 441.53 g/mol [1]. The solid-state characterization of pharmaceutical materials like

lisinopril dihydrate is critical in preformulation and drug development stages as it directly influences key

physicochemical properties including solubility, dissolution rate, stability, and bioavailability [2] [3].

The crystalline structure and its transformations under various environmental conditions determine the

drug's processability, performance, and shelf life. This comprehensive technical guide consolidates current

scientific knowledge on lisinopril dihydrate characterization, providing researchers with detailed

methodologies and reference data essential for systematic pharmaceutical development of this important

therapeutic agent.
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Single-Crystal X-Ray Diffraction (SCXRD) Findings

The fundamental crystal structure of lisinopril dihydrate was successfully determined using single-

crystal X-ray diffraction, revealing crucial molecular and crystalline characteristics. The compound

crystallizes in the monoclinic crystal system with space group P2₁ and the following unit cell parameters: a

= 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, β = 112.832(3)° at T = 173(2) K [2]. The asymmetric unit

consists of one lisinopril molecule and two water molecules of crystallization, with the lisinopril molecule

exhibiting a double zwitterionic character in the solid state where both nitrogen atoms (N13 and N19) are

protonated while the two formal carboxylic groups are deprotonated [2] [3].

Table 1: Crystallographic Data for Lisinopril Dihydrate

Parameter Value Condition

Crystal system Monoclinic -

Space group P2₁ -

a (Å) 14.550(2) T = 173(2) K

b (Å) 5.8917(8) T = 173(2) K

c (Å) 14.238(2) T = 173(2) K

β (°) 112.832(3) T = 173(2) K

Z 2 -

Molecule/ASU 1 Lisinopril + 2 H₂O -

Molecular state Double zwitterion Solid state

The hydrogen bonding network formed between the zwitterionic lisinopril molecules and water molecules

creates an extensive three-dimensional framework that stabilizes the crystal lattice. This network

significantly influences the dehydration behavior and physical stability of the material. The structural
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insights gained from SCXRD are essential for understanding the dehydration mechanisms and predicting the

stability of various solid forms derived from the dihydrate [2].

Powder X-Ray Diffraction (PXRD) Analysis

Powder X-ray diffraction serves as a fundamental technique for identifying crystalline phases and

monitoring solid-state transformations in lisinopril dihydrate. When the dihydrate form undergoes

dehydration upon heating, the PXRD patterns show distinct changes, indicating transformation to different

crystalline structures [1]. At elevated temperatures (125±2°C), the PXRD pattern corresponds to a different

crystalline structure due to the loss of the second water molecule, while at even higher temperatures

(190±2°C), the solid becomes non-crystalline [1].

Ab initio structure determination from PXRD data has been successfully applied to establish the

mechanistic aspects of the dehydration process of lisinopril dihydrate [4]. This approach has confirmed that

the dehydration proceeds through a metastable monohydrate phase before forming the anhydrate, with

clear differences observed between the dehydration and hydration pathways [4]. The combination of PXRD

with humidity control enables the study of hydration processes under various relative humidity conditions,

providing complete phase diagrams for this system [4].

Thermal Behavior and Dehydration Characteristics

Stepwise Dehydration Mechanism

The thermal behavior of lisinopril dihydrate exhibits a complex, multi-step process that has been

characterized through various thermoanalytical techniques. Thermoanalytical data reveal that lisinopril

dihydrate undergoes a two-step dehydration process when heated: first from dihydrate to monohydrate at

approximately 76°C, followed by conversion from monohydrate to anhydrate at 99-101°C [5]. This

dehydration pathway proceeds through a metastable intermediate (monohydrate phase) before forming the

anhydrous material [4].

Table 2: Thermal Transition Temperatures of Lisinopril Dihydrate
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Transition Temperature Range Characterization Methods

Dihydrate → Monohydrate 76°C DSC, TGA, FT-IR [5]

Monohydrate → Anhydrate 99-101°C DSC, TGA, FT-IR [5]

Dihydrate → Monohydrate 88.8°C TGA, DSC [1]

Monohydrate → Anhydrate 110.4°C TGA, DSC [1]

Fusion 157-179°C DSC [1] [5]

The thermal analysis by DSC shows distinctive endothermic peaks corresponding to these dehydration

events, while TGA quantifies the mass loss associated with water removal [5]. The temperature range

variations reported in different studies highlight the influence of experimental conditions, such as heating

rate and sample preparation, on the observed transition temperatures.

Dehydration Pathway and Structural Relationships

The structural relationships between the hydrate forms during thermal processing reveal a complex

dehydration pathway. Research indicates that while the dehydration process occurs in two distinct steps

through a metastable monohydrate phase, the hydration process from the anhydrate back to the dihydrate

follows a different pathway, proceeding in a single step without forming the intermediate monohydrate [4].

This pathway divergence suggests different energy barriers and crystal nucleation processes for the

dehydration versus hydration mechanisms.

The following diagram illustrates the dehydration and hydration processes:
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Thermal Dehydration and Transformation Pathway of Lisinopril Dihydrate

Intramolecular Cyclization at Elevated Temperatures

At temperatures exceeding 157°C, the anhydrous form of lisinopril undergoes intramolecular cyclization to

form diketopiperazine (DKP),

a degradation product characterized by the appearance of a new carbonyl band at 1670 cm⁻¹ in FT-IR spectra

[5]. This transformation occurs through an internal condensation reaction between the secondary amino

group adjacent to the benzene ring and the carboxyl group on the proline moiety, resulting in the formation

of a six-membered diketopiperazine ring with the liberation of a water molecule as a byproduct [5].

The thermal FT-IR microscopic system has proven particularly valuable in detecting this DKP formation,

which is poorly characterized by DSC and TGA methods alone [5]. The DKP formation is further evidenced
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by a shift in the carboxylate peak from 1574 cm⁻¹ to 1552 cm⁻¹, indicating changes in the carboxylate

environment due to cyclization [5].

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides vital information about molecular structure, hydrogen bonding, and solid-state

transformations in lisinopril dihydrate. The technique is particularly useful for monitoring the dehydration

process and intramolecular cyclization that occurs at elevated temperatures [5]. The formation of DKP via

intramolecular cyclization in anhydrous lisinopril is clearly evidenced by the appearance of a new peak at

1670 cm⁻¹, assigned to the carbonyl stretching vibration of the newly formed diketopiperazine ring [5].

Table 3: Characteristic FT-IR Bands for Lisinopril Solid Forms

Vibration Assignment Dihydrate (cm⁻¹) Anhydrate (cm⁻¹) DKP Form (cm⁻¹)

Carbonyl (DKP) - - 1670 [5]

Carboxylate 1574 [5] - 1552 [5]

O-H Stretch (water) 3200-3400 [5] - -

The thermal FT-IR microscopic system, which combines temperature control with IR spectroscopy, can

directly monitor solid-state stability and transformation pathways in real-time [5]. This methodology

provides superior insight into the DKP formation compared to DSC and TGA, which offer limited

information about this specific chemical transformation [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR techniques have been employed to complement X-ray diffraction data in structural studies

of lisinopril dihydrate, particularly in cases where single crystals of suitable quality are difficult to obtain
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[6]. The NMR crystallography approach, which combines solid-state NMR with computational methods,

has proven effective for optimizing structural determination of flexible organic molecules like lisinopril from

powder samples [6].

Solution-state ¹H NMR (500 MHz, H₂O, pH 7.0) has been reported for lisinopril, providing reference

chemical shift data for molecular identification and purity assessment [7]. These spectroscopic data are

valuable for comparing different solid forms and confirming molecular integrity after processing or storage.

Derived Solid Forms and Physicochemical Properties

Solid Form Screening

Systematic solid form screening of lisinopril dihydrate through recrystallization from various solvents and

vapor exposure has revealed several alternative solid forms with potentially advantageous properties. These

include:

New anhydrous forms with different crystalline arrangements

Amorphous forms with enhanced dissolution characteristics
Metastable hydrates with distinct physicochemical profiles [2]

The screening methodologies typically involve recrystallization techniques such as solvent evaporation,

cooling crystallization, and vapor diffusion, followed by comprehensive characterization of the resulting

solid phases [2] [3]. These approaches allow researchers to map the solid-form landscape and identify forms

with optimized properties for pharmaceutical development.

Comparative Analysis of Solid Forms

The various solid forms of lisinopril exhibit significantly different physicochemical properties that can

impact their pharmaceutical performance. Notably, anhydrous and amorphous forms demonstrate intrinsic

dissolution rates substantially greater than the commercial dihydrate form, suggesting potential

bioavailability advantages [2]. However, these alternative forms may present challenges in terms of physical

stability and tendency to revert to the stable dihydrate under ambient conditions.
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Table 4: Properties of Lisinopril Solid Forms

Solid Form Key Characteristics Dissolution Rate Stability

Dihydrate Commercial form, double zwitterion,

crystalline

Standard High [2]

Monohydrate Metastable intermediate, crystalline Higher than dihydrate Moderate

[4]

Anhydrate Dehydrated form, crystalline Higher than dihydrate

[2]

Variable [2]

Amorphous Disordered structure Highest [2] Low [2]

The hydration-dehydration behavior of these solid forms is particularly important for pharmaceutical

processing and storage conditions. Understanding the conditions under which transformations occur enables

the design of appropriate manufacturing processes and packaging configurations to maintain the desired

solid form throughout the product's shelf life.

Experimental Protocols for Characterization

Thermal Analysis Methods

Thermogravimetric Analysis (TGA):

Instrument calibration: Balance and temperature calibration using certified reference materials
Sample preparation: 5-10 mg accurately weighed in open platinum crucible

Experimental parameters: Nitrogen purge gas (40 mL/min), heating rate 10°C/min from 25°C to
300°C

Data analysis: Weight loss percentages calculated for each dehydration step [1] [5]

Differential Scanning Calorimetry (DSC):

Sample preparation: 2-5 mg accurately weighed in hermetically sealed pans with pinhole lids
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Experimental parameters: Nitrogen purge gas (50 mL/min), heating rate 10°C/min from 25°C to

200°C
Data analysis: Onset temperatures and enthalpies of transitions determined [1] [5]

Powder X-Ray Diffraction Protocol

Sample preparation: Gentle grinding to uniform particle size, front loading into sample holder

Instrument parameters: Bragg-Brentano geometry, Cu Kα radiation (λ = 1.5418 Å), voltage 40 kV,
current 40 mA

Data collection: Continuous scan mode, 2θ range 3-40°, step size 0.02°, scan speed 2°/min
Variable temperature studies: Anton Paar TTK450 chamber, temperature stability ±1°C [4] [1]

For ab initio structure determination from PXRD data, the process involves pattern indexing, space group

determination, structure solution using direct methods or Monte Carlo approaches, and Rietveld refinement

against the experimental pattern [4].

Single-Crystal X-Ray Diffraction Methodology

Crystal growth: Vapor diffusion technique with 20 mg lisinopril dihydrate in vial, 5 mL methanol,

diethyl ether as antisolvent in outer chamber [2]
Data collection: Bruker APEX II diffractometer with Mo Kα radiation (λ = 0.71073 Å), temperature

173(2) K
Structure solution: Direct methods with SHELXS-97

Structure refinement: Full-matrix least-squares on F² with SHELXL-97 [2]

Spectroscopic Characterization Protocols

FT-IR Spectroscopy:

Sample preparation: KBr pellets (1-2 mg sample in 200 mg KBr) or diamond anvil cell for

microsampling
Instrument parameters: Resolution 4 cm⁻¹, 32 scans per spectrum, range 4000-400 cm⁻¹

Thermal FT-IR: Linkam thermal stage with temperature controller, heating rate 10°C/min under
nitrogen purge [5]

Solid-State NMR:
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Experimental conditions: Bruker Avance III spectrometer, ¹H frequency 850 MHz, magic-angle

spinning at 60 kHz
Cross-polarization parameters: Contact time 2 ms, recycle delay 5 s

Chemical shift referencing: External adamantane for ¹³C [6]

Conclusion and Technical Implications

The comprehensive solid-state characterization of lisinopril dihydrate reveals a complex system with

multiple crystalline forms, distinct dehydration pathways, and temperature-dependent degradation

mechanisms. The double zwitterionic character of lisinopril in the crystalline state, along with its extensive

hydrogen-bonding network with water molecules, creates a structural framework that influences its

physicochemical behavior and pharmaceutical performance.

The thermal processing of lisinopril dihydrate requires careful control, as it undergoes a two-step

dehydration process through a metastable monohydrate phase before forming the anhydrate, which is

susceptible to intramolecular cyclization at elevated temperatures. These transformations have significant

implications for manufacturing processes such as drying, milling, and compaction, where thermal and

mechanical stresses may induce solid-form transitions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Degradation of lisinopril: A physico-chemical study [sciencedirect.com]

2. Lisinopril dihydrate: single-crystal x-ray structure and ... [pubmed.ncbi.nlm.nih.gov]

3. sciencedirect.com/science/article/abs/pii/S0022354915308674 [sciencedirect.com]

4. Mechanism of Dehydration–Hydration Processes of Lisinopril ... - Peeref [peeref.com]

5. Thermal-Dependent dehydration process and ... [pubmed.ncbi.nlm.nih.gov]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 11 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2014/ce/c3ce41890a
https://www.smolecule.com/products/s533293?utm_src=pdf-body
https://www.smolecule.com/products/s533293?utm_src=pdf-body
https://www.smolecule.com/products/s533293?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/science/article/abs/pii/S0022286007003006
https://pubmed.ncbi.nlm.nih.gov/23873413/
https://www.sciencedirect.com/science/article/abs/pii/S0022354915308674
https://www.peeref.com/works/8733270
https://pubmed.ncbi.nlm.nih.gov/11145138/
https://www.smolecule.com/products/s533293?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


6. the case of lisinopril dihydrate - RSC Publishing [pubs.rsc.org]

7. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) ... [hmdb.ca]

To cite this document: Smolecule. [Comprehensive Technical Guide: Solid-State Characterization of

Lisinopril Dihydrate]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b533293#lisinopril-dihydrate-solid-state-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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